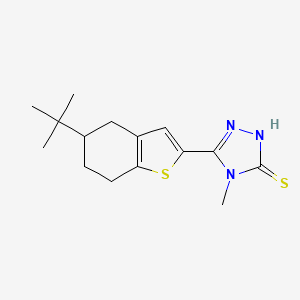
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a pyridine moiety and a carbamate group
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins such as serine/threonine-protein kinase b-raf and enzymes involved in the PI3K/Akt/mTOR signaling pathway , which play critical roles in controlling tumor growth, proliferation, and apoptosis.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of amine and amide groups in its structure . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to impact the pi3k/akt/mtor signaling pathway , which is crucial for cell survival and growth. Disruption of this pathway could lead to downstream effects such as inhibited tumor growth and induced apoptosis.
Result of Action
Compounds with similar structures have shown significant antiproliferative activities against certain cell lines , suggesting potential anticancer effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyridine compound, followed by the introduction of a carbamate group. One common method involves the use of a piperidine derivative, such as 4-piperidinemethanol, which is reacted with 2-chloropyridine under basic conditions to form the intermediate. This intermediate is then treated with methyl isocyanate to introduce the carbamate group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and piperidine rings, along with the carbamate group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
methyl N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-5-8-16(9-6-11)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOUSZZPKUSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
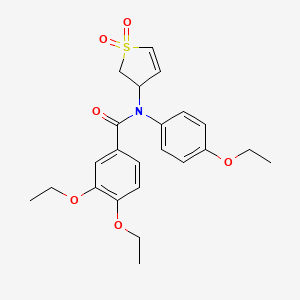
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
![2-methyl-5-[(4-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2825895.png)
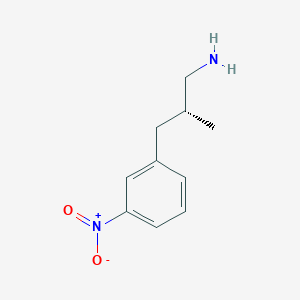
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)
![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)
![[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2825903.png)
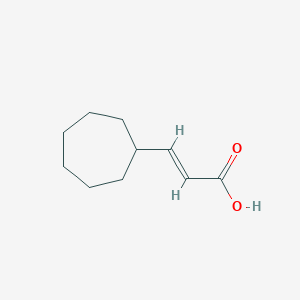
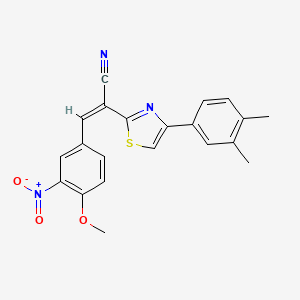
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2825908.png)
![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2825910.png)
![1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825912.png)
